Oxido(oxo)borano de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

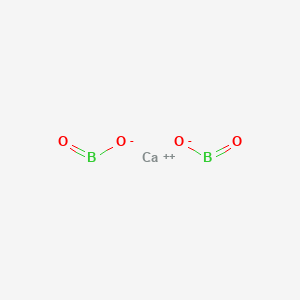

Calcium metaborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. It is a white crystalline solid characterized by its calcium and borate components. This compound is known for its diverse applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .

Aplicaciones Científicas De Investigación

Calcium metaborate has numerous scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has been studied for its potential use in the treatment of bone disorders due to its calcium content. In medicine, it is being explored for its potential use in drug delivery systems. In industry, it is used in the production of fiberglass, where it acts as a binder and improves the mechanical properties of the material .

Mecanismo De Acción

- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .

- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.

- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .

Target of Action

Mode of Action

Pharmacokinetics

Métodos De Preparación

Calcium metaborate can be synthesized through several methods. One common method involves the reaction of boric acid with calcium hydroxide. The reaction is typically carried out at temperatures between 40°C and 65°C, resulting in the formation of calcium metaborate precipitate, which is then filtered, washed, dried, and pulverized to obtain the final product . Another method involves the use of borax, lime powder, and hydrochloric acid as raw materials, with the reaction maintained at a pH greater than 10 to produce pure calcium metaborate crystals .

Análisis De Reacciones Químicas

Calcium metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In an oxidation reaction, it can react with strong oxidizing agents to form higher oxidation state compounds. In reduction reactions, it can be reduced by strong reducing agents to form lower oxidation state compounds. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups of atoms. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Comparación Con Compuestos Similares

Calcium metaborate can be compared with other similar compounds such as magnesium borate, zinc borate, and aluminum borate. These compounds share similar properties and applications but differ in their specific chemical compositions and reactivity. For example, magnesium borate is known for its use as a flame retardant and in ceramics, while zinc borate is used as a flame retardant and smoke suppressant. Aluminum borate is used in high-temperature ceramics and as a reinforcing agent in composite materials .

Propiedades

Número CAS |

13701-64-9 |

|---|---|

Fórmula molecular |

BCaHO2 |

Peso molecular |

83.90 g/mol |

Nombre IUPAC |

calcium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ca/c2-1-3;/h2H; |

Clave InChI |

UAWBNUPIWGYOPL-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Ca+2] |

SMILES canónico |

B(=O)O.[Ca] |

| 13701-64-9 | |

Descripción física |

DryPowder; Liquid; OtherSolid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.